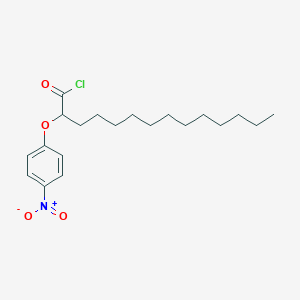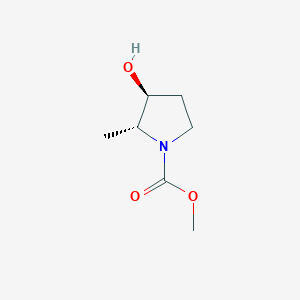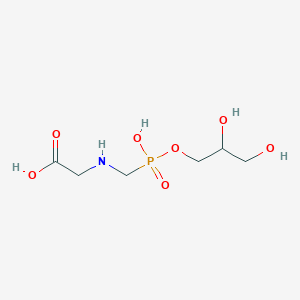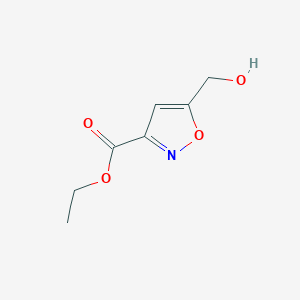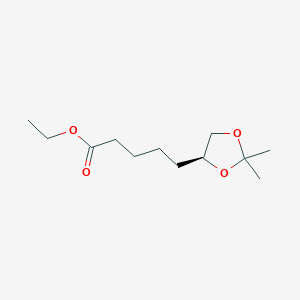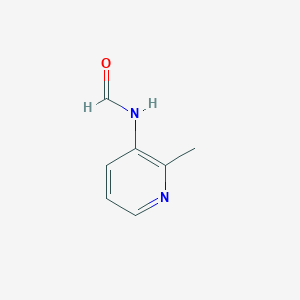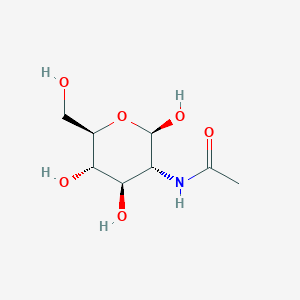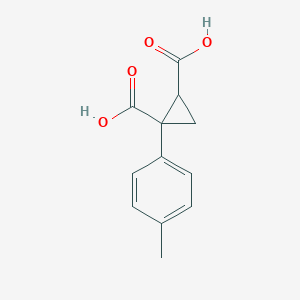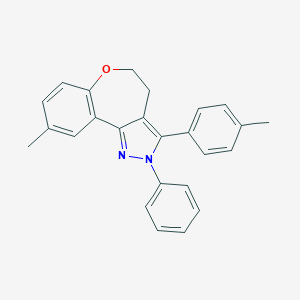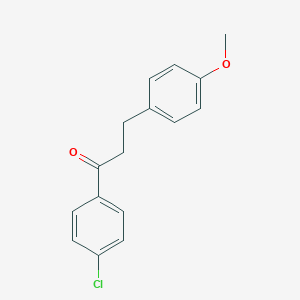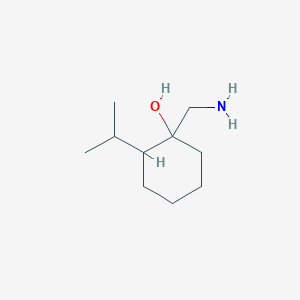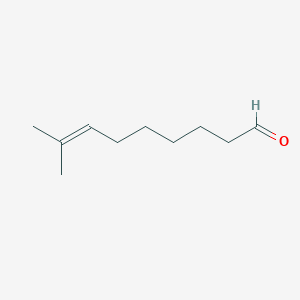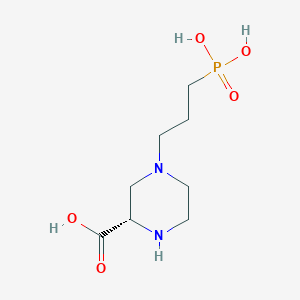
(S)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with a carboxylic acid group and a phosphonopropyl group. The (S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the carboxylic acid and phosphonopropyl groups. One common method involves the use of piperazine-2-carboxylic acid as a starting material, which is then reacted with 3-bromopropylphosphonic acid under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- involves its interaction with specific molecular targets. The phosphonopropyl group can mimic phosphate groups, allowing the compound to bind to enzymes or receptors that recognize phosphate-containing molecules. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, ®-: The ®-enantiomer of the compound, which has a different stereochemistry.
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid: A similar compound with slight variations in the structure.
Uniqueness
The (S)-configuration of 2-Piperazinecarboxylic acid, 4-(3-phosphonopropyl)-, (S)- gives it unique properties in terms of reactivity and biological activity. This specific stereochemistry can result in different interactions with molecular targets compared to its ®-enantiomer or other similar compounds.
Eigenschaften
CAS-Nummer |
124190-29-0 |
|---|---|
Molekularformel |
C8H17N2O5P |
Molekulargewicht |
252.2 g/mol |
IUPAC-Name |
(2S)-4-(3-phosphonopropyl)piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H17N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h7,9H,1-6H2,(H,11,12)(H2,13,14,15)/t7-/m0/s1 |
InChI-Schlüssel |
CUVGUPIVTLGRGI-ZETCQYMHSA-N |
SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Isomerische SMILES |
C1CN(C[C@H](N1)C(=O)O)CCCP(=O)(O)O |
Kanonische SMILES |
C1CN(CC(N1)C(=O)O)CCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


